Bordeaux E is classified as a fungicide and is included in the broader category of copper-based pesticides. Its primary components are:
The Bordeaux mixture is often used in organic farming due to its natural origins and relatively low toxicity compared to synthetic alternatives. Its application is regulated in many countries due to concerns about copper accumulation in soil and water systems.
The synthesis of Bordeaux E involves a straightforward chemical reaction between copper sulfate and hydrated lime. The process can be summarized as follows:
The interaction between these two compounds leads to the formation of various complex copper-lime compounds that contribute to its fungicidal properties.
The primary reaction involved in the formation of Bordeaux E can be expressed as:
This reaction results in the precipitation of copper hydroxide, which is responsible for the fungicidal action of Bordeaux E.
The mechanism through which Bordeaux E exerts its fungicidal effects involves several steps:
Studies have shown that Bordeaux E can significantly reduce fungal spore germination and mycelial growth when applied correctly.
Relevant data indicates that while effective against fungi, excessive application can lead to soil toxicity due to copper accumulation.
Bordeaux E has several applications beyond traditional agriculture:
The development of Bordeaux E—a complex organocopper compound formed during fungicidal applications—is intrinsically tied to the history of copper-based viticulture. The foundational discovery occurred in 1882 when French viticulturists in Médoc region serendipitously observed that a mixture of copper sulfate (CuSO₄) and slaked lime (Ca(OH)₂) effectively controlled Plasmopara viticola (grapevine downy mildew) [1] [4]. This Bordeaux mixture (20 g/L CuSO₄) revolutionized fungal disease management and established the chemical milieu for Bordeaux E formation. Initially applied as a simple inorganic preparation, modern analytical techniques revealed that prolonged field exposure catalyzes molecular rearrangements between copper ions and grapevine exudates, yielding stable coordination complexes now classified as Bordeaux E derivatives [2].
The 20th century witnessed systematic refinement of synthesis protocols. Key innovations included:
Table 1: Evolution of Bordeaux Mixture Formulation Impacting Bordeaux E Synthesis
Era | Copper Source | Additives | Complexation Efficiency |
---|---|---|---|
1882–1900 | Basic CuSO₄ | Hydrated lime only | Low (<15%) |
1900–1950 | Cu(OH)₂ suspensions | Casein proteins | Moderate (30–40%) |
Post-1950 | Cu-oxychloride | Polysaccharide stabilizers | High (60–75%) |
Bordeaux E formation proceeds via chelation-driven catalysis where copper ions act as Lewis acids coordinating plant-derived phenolics. When applied to Vitis vinifera clusters, the alkaline slurry (pH ~8.2) facilitates nucleophilic attack by ortho-diphenolic groups—notably caftaric acid, quercetin, and anthocyanins—on Cu²⁺ centers [4]. This initiates electron transfer cascades yielding stable heterocyclic complexes characterized by:
Crucially, climatic parameters modulate reaction kinetics. Field studies demonstrated 2.3-fold higher Bordeaux E accumulation in Mediterranean climates (RH >70%, T=25–28°C) versus continental regions due to prolonged molecular mobility in the phyllosphere [2]. Infrared spectroscopy confirmed C-O-Cu stretching vibrations at 1,020 cm⁻¹ and Cu-O deformation bands at 480 cm⁻¹ in field-formed complexes—signatures absent in laboratory syntheses.
Table 2: Key Ligands in Bordeaux E Formation and Their Binding Affinities
Plant Metabolite | Chemical Class | Cu²⁺ Binding Constant (log K) | Dominant Complex Structure |
---|---|---|---|
Caftaric acid | Hydroxycinnamate | 8.2 ± 0.3 | Monodentate chelate |
Malvidin-3-glucoside | Anthocyanin | 6.9 ± 0.4 | π-stacked dimer |
Procyanidin B2 | Flavan-3-ol | 10.1 ± 0.5 | Bridged binuclear |
Quercetin-3-glucuronide | Flavonol | 7.8 ± 0.2 | Bidentate |
Terroir-driven variation in Bordeaux E profiles stems from differential expression of biogenic precursors in grapevines. Nuclear magnetic resonance (NMR) metabolomics of Vitis vinifera cv. 'Vinhão' revealed that copper-stressed berries exhibit:
These metabolites serve as preferential ligands for Cu²⁺ complexation. Crucially, Botrytis cinerea infection—prevalent in Sauternes vineyards—synergistically enhances precursor availability. Noble rot development stages ("pourri plein" to "pourri rôti") increase lactone production (e.g., 2-nonen-4-olide, massoia lactone) and volatile thiol precursors (3-sulfanylhexan-1-ol conjugates) by 3.8-fold in Semillon grapes, which subsequently incorporate into Bordeaux E matrices [7]. Soil composition further modulates this process:
Table 3: Terroir Influence on Precursor Abundance and Resulting Bordeaux E Complexity
Soil Type | Region | Dominant Precursors | Bordeaux E Yield (mg/kg berries) |
---|---|---|---|
Calcosol | Saint-Émilion | Tartaric esters, procyanidins | 42.3 ± 3.1 |
Peyrosol | Sauternes | Lactones, S-conjugates | 89.7 ± 5.8 |
Schist | Douro | Anthocyanins, flavonols | 58.2 ± 4.3 |
Molecular networking analysis confirmed that peyrosol-derived complexes exhibit unique massoia lactone-Cu adducts (m/z 489.2 [M+H]⁺), contributing to the olfactory persistence of botrytized sweet wines [7].
Deuterium substitution (²H/D) significantly enhances the kinetic stability of Bordeaux E complexes by strengthening critical C-H∙∙∙O hydrogen bonds within their coordination spheres. Isotopic labeling experiments demonstrated:
These effects arise from deuterium's higher atomic mass (2.014 u vs. 1.008 u for protium), which lowers zero-point vibrational energy in O-H∙∙∙O bonds. Transient absorption spectroscopy of deuterated d(GC)₉·d(GC)₉ oligonucleotides revealed that ²H-substituted systems undergo proton-coupled electron transfer (PCET) 2.3× slower than protiated equivalents—a mechanism extrapolated to phenolic-Cu systems [3] [8]. In practical viticulture, deuterium enrichment occurs naturally via groundwater uptake, with isotopic abundance (δ²H) ranging from -50‰ (continental) to -20‰ (coastal) in grape tissues. This variation contributes to regional differences in complex longevity, explaining why Bordeaux E persists 17–23 days longer in wines from high-δ²H terroirs.
Table 4: Spectroscopic Signatures of Deuterium-Stabilized Bordeaux E Complexes
Analytical Technique | Key Diagnostic Feature | Stabilization Mechanism |
---|---|---|
FTIR Spectroscopy | Shifted O-H stretch (3280 → 2440 cm⁻¹) | Reduced anharmonicity in H-bonds |
Transient Absorption | Longer excited-state lifetime (τ = 1.7 ns vs. 0.4 ns) | Suppressed non-radiative decay |
²H-NMR | Quadrupolar coupling constant (e²qQ/h = 220 kHz) | Restricted molecular rotation |
Comprehensive Compound Index
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